molecular formula C16H16O4 B1344965 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid CAS No. 1142201-98-6

3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid

Cat. No. B1344965
M. Wt: 272.29 g/mol
InChI Key: NYSPPGFFDAYOEW-UHFFFAOYSA-N
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Description

3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid is a compound that can be associated with a class of substances that exhibit inhibitory activity against enzymes such as catechol-O-methyltransferase (COMT). Compounds with similar structures, such as 3-hydroxy-4-methoxybenzoic acids and their derivatives, have been studied for their potential as inhibitors, with variations in the substituents affecting their potency and mode of inhibition .

Synthesis Analysis

The synthesis of compounds related to 3-methoxy-2-[(3-methylbenzyl)oxy]benzoic acid often involves the protection of carboxylic acids, followed by various coupling reactions. For instance, 4-methoxy-α-methylbenzyl esters, which share a similar methoxybenzyl component, can be synthesized from corresponding acids and then deprotected using reagents like DDQ . Additionally, the selective metalation of methoxy benzoic acids has been achieved using reagents such as n-butyl lithium–potassium tert-butoxide, which could be a step towards the synthesis of substituted benzoic acids .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques like single-crystal X-ray diffraction. For example, the crystal structure of a 2-methoxy-benzoic acid derivative revealed insights into bond lengths and the conjugated system present in the molecule . These structural analyses are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of methoxybenzyl esters and benzoic acid derivatives includes debenzylation and deprotonation reactions. Debenzylation can be achieved through oxidative conditions, as seen with 4-methoxy-α-methylbenzyl esters . Deprotonation reactions, particularly at positions ortho or para to the carboxylate group, are also significant for further functionalization of the benzoic acid core .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methoxy-2-[(3-methylbenzyl)oxy]benzoic acid and related compounds are influenced by their molecular structure. The presence of methoxy and carboxylic acid groups can affect the compound's solubility, acidity, and potential to form hydrogen bonds. These properties are essential for the compound's biological activity and its interaction with enzymes like COMT .

Scientific Research Applications

Polyaniline Doping

3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid and its derivatives are utilized in the doping of polyaniline, a conductive polymer. Doping with benzoic acid and substituted benzoic acids enhances the conductivity of polyaniline, making it a candidate for various advanced technological applications, including sensors, actuators, and energy storage devices (Amarnath & Palaniappan, 2005).

Crystal Structure Analysis

The compound is also pivotal in the synthesis of new molecular structures, aiding in the understanding of crystal structures and their potential applications in material science. For instance, the synthesis and crystal structure analysis of 2-Methoxy-benzoic acid derivatives have been explored to understand the molecular packing and bond lengths, which are critical for designing materials with specific properties (Zhao et al., 2010).

Radiopharmaceutical Development

3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid derivatives are investigated in the development of radiopharmaceuticals for imaging applications. Their potential for liver and spleen imaging has been demonstrated, suggesting their utility in diagnostic medicine (Akbar, 2018).

Organic Synthesis and Chemical Reactions

This chemical is involved in selective chemical reactions, such as para metalation, which are fundamental in organic synthesis. The precise manipulation of molecules to introduce specific functional groups opens pathways for synthesizing novel compounds with desirable properties for pharmaceuticals, agrochemicals, and other industries (Sinha, Mandal, & Chandrasekaran, 2000).

Antioxidant and Antimicrobial Activities

Compounds derived from 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid have shown significant biological activities, including antioxidant and antimicrobial effects. These properties are critical for developing new therapeutic agents and additives for food and cosmetic industries to combat oxidative stress and microbial infections (Xu et al., 2017).

Environmental Applications

Derivatives of 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid are used in environmental chemistry for the adsorption and recovery of metals from aqueous solutions. This application is crucial for water treatment, recycling of valuable metals, and environmental remediation efforts (Gunjate et al., 2020).

properties

IUPAC Name

3-methoxy-2-[(3-methylphenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-11-5-3-6-12(9-11)10-20-15-13(16(17)18)7-4-8-14(15)19-2/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSPPGFFDAYOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=CC=C2OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219278
Record name Benzoic acid, 3-methoxy-2-[(3-methylphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid

CAS RN

1142201-98-6
Record name Benzoic acid, 3-methoxy-2-[(3-methylphenyl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-methoxy-2-[(3-methylphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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